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Compound of Interest

Compound Name: Dipentylamine

Cat. No.: B1346568

This guide provides a comprehensive overview of the spectral data for dipentylamine, a
secondary aliphatic amine. The information is intended for researchers, scientists, and
professionals in drug development and related fields. This document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
detailed experimental protocols and visualizations to aid in the structural elucidation and
analysis of this compound.

Data Presentation

The quantitative spectral data for dipentylamine is summarized in the tables below. It is
important to note that while the mass spectrometry data is specific to dipentylamine, the NMR
and IR data are based on typical values for secondary aliphatic amines and should be used as
a reference. The referenced 3C NMR data is based on a published study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectral Data (Typical Values)
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm
a-CHz (protons on the

~25-27 Triplet 4H carbon adjacent to the
nitrogen)

~13-16 Multiplet 4H B-CHz

~12-14 Multiplet 8H y-CHz and 6-CH:

] w-CHs (terminal

~0.9 Triplet 6H
methyl protons)

~0.7-15 Broad Singlet 1H N-H

13C NMR (Carbon-13) Spectral Data

Note: The following data is based on the publication by H. Eggert and C. Djerassi in the Journal
of the American Chemical Society (1973), 95, 3710.

Chemical Shift (6) ppm Carbon Assignment

~ 49 a-Carbon (C adjacent to N)
~33 B-Carbon

~29 y-Carbon

~23 o-Carbon

~14 w-Carbon (terminal methyl)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Typical Values)
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Wavenumber

Vibration Type Functional Group Intensity
(cm™)
) Weak to Medium,
~ 3300 - 3500 N-H Stretch Secondary Amine
Broad
~ 2850 - 2960 C-H Stretch Alkane Strong
~ 1450 - 1470 C-H Bend Alkane Medium
~ 1000 - 1250 C-N Stretch Aliphatic Amine Medium to Weak
Mass Spectrometry (MS)
Electron lonization (El) Mass Spectrum[1]
Mass-to-Charge Ratio . . .
Relative Intensity (%) Putative Fragment
(m/z)
[CH3(CH2)aNH=CH(CH2z)2CHs]
100 100
*+ (a-cleavage product)
44 High [CH2=NHCH2CHs]*
30 High [CH2=NH2]*

Experimental Protocols

The following are representative experimental protocols for acquiring the spectral data
presented above.

NMR Spectroscopy (*H and *3)

1. Sample Preparation:

o Approximately 10-20 mg of dipentylamine is dissolved in 0.5-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCIs).

e The solution is transferred to a 5 mm NMR tube.
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A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

. *H NMR Acquisition:

The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

. 3C NMR Acaquisition:

The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or
higher.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon atom.

Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1.

Sample Preparation:

For a neat liquid sample, a single drop of dipentylamine is placed between two salt plates
(e.g., NaCl or KBr).

The plates are gently pressed together to form a thin liquid film.

. Data Acquisition:

The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR)
spectrometer.

A background spectrum of the clean, empty salt plates is recorded first.
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The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm™1).

The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (MS)

1.

Sample Introduction:

A dilute solution of dipentylamine in a volatile solvent (e.g., methanol or dichloromethane) is
prepared.

The sample is introduced into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

. lonization:

Electron lonization (EI) is a common method for small, volatile molecules like
dipentylamine.

The sample molecules in the gas phase are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

. Mass Analysis and Detection:

The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for spectral analysis.
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Spectroscopic Techniques
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A generalized workflow for the spectroscopic analysis of a chemical sample.

Dipentylamine Structure
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Correlation of dipentylamine's structure with the information obtained from different
spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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